2-Nonen-1-ol-D2
Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. This could be through natural biological processes or through industrial chemical reactions .Molecular Structure Analysis
This involves looking at the arrangement of atoms within the molecule and how they are bonded together . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide information about its reactivity and stability .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Palladium-Catalyzed Intramolecular Hydroalkylation
(E)-2,3-Dideuterionon-2-en-1-ol and its derivatives have been utilized in palladium-catalyzed intramolecular hydroalkylation. A study demonstrated the cyclization of a dideuterio compound to form specific isotopomers, highlighting its application in understanding reaction mechanisms involving palladium complexes (Qian & Widenhoefer, 2003).
Study of Liquid Crystals
Dideuterium compounds, including (E)-2,3-Dideuterionon-2-en-1-ol analogs, have been studied in the context of liquid crystals. Research into these compounds focused on their behavior in nematic liquid-crystal solvents, which is crucial for understanding liquid crystal technologies (Beek & Burnell, 2006).
Chemical Synthesis and Fluorescent Derivatives
In chemical synthesis, such compounds are used in the creation of fluorescent dihydrofuran derivatives. The homocoupling of related tert-propargyl alcohols, catalyzed by rhodium, leads to the formation of these derivatives, demonstrating the compound's utility in synthetic chemistry (Funayama, Satoh, & Miura, 2005).
Investigation of Beta-H Abstraction Mechanisms
(E)-2,3-Dideuterionon-2-en-1-ol and its related compounds have also been instrumental in studying beta-H abstraction mechanisms in chemistry. This involves examining the reactions of complex compounds and how they interact with hydrogen and deuterium atoms (Cai et al., 2002).
Stereospecific Synthesis
The compound plays a role in the stereospecific synthesis of other chemical compounds, such as (Z)-2-chloroalk-2-en-1-ols. This demonstrates its significance in detailed organic synthesis processes, contributing to the development of specific molecular structures (Barma et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2,3-dideuterionon-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+/i7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSALFVIQPAIQK-NGFFTCBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\CO)/CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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